molecular formula C13H10F2O2 B11876440 1-(Difluoromethyl)naphthalene-7-acetic acid

1-(Difluoromethyl)naphthalene-7-acetic acid

Cat. No.: B11876440
M. Wt: 236.21 g/mol
InChI Key: UCKYBFARCYRGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)naphthalene-7-acetic acid (CAS 1261770-33-5) is a high-purity organic compound supplied with a minimum guaranteed purity of 98% . This naphthalene acetic acid derivative has a molecular weight of 236.21 g/mol and is characterized by the molecular formula C 13 H 10 F 2 O 2 . The compound's structure, which features a difluoromethyl group at the 1-position and an acetic acid moiety at the 7-position of the naphthalene ring system, makes it a molecule of significant interest in several research fields. It is primarily utilized as a key synthetic intermediate or building block in organic and medicinal chemistry. Researchers can leverage this compound for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals where the difluoromethyl group can influence electronic properties, metabolic stability, and bioavailability. While a specific Mechanism of Action (MOA) is not predefined, its value lies in its application-driven utility. The acetic acid functional group allows for further derivatization, such as amide bond formation or esterification, while the difluoromethyl group serves as a valuable bioisostere. Analytical documentation, including 1 H-NMR data, is available to support research and verification efforts . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[8-(difluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)10-3-1-2-9-5-4-8(6-11(9)10)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

UCKYBFARCYRGKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-7-acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-7-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its mechanism of action are limited, but it is likely to involve modulation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(Difluoromethyl)naphthalene-7-acetic acid with related compounds:

Compound Molecular Formula Substituents Water Solubility LogP (Octanol-Water) Vapor Pressure Key References
1-(Difluoromethyl)naphthalene-7-acetic acid C₁₃H₁₀F₂O₂ -CF₂H (1), -CH₂COOH (7) Low* ~2.8* ~0.3 mmHg*
1-Naphthaleneacetic Acid (NAA) C₁₂H₁₀O₂ -H (1), -CH₂COOH (7) Low (organic solvents) 2.5 0.3 mmHg
NAA Sodium Salt C₁₂H₉NaO₂ -H (1), -CH₂COO⁻Na⁺ (7) High -1.2 Negligible
1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride C₁₂H₆ClF₃O -CF₃ (1), -COCl (7) Insoluble 3.1 Not reported
Methyl (7-Methoxy-1-naphthyl)acetate C₁₄H₁₄O₃ -OCH₃ (7), -CH₂COOCH₃ (1) Moderate 3.5 Low

*Inferred from fluorinated analogs and NAA data.

Key Observations :

  • Solubility : Like NAA, the difluoromethyl derivative is expected to exhibit low water solubility, favoring formulation as salts (e.g., sodium) for agricultural applications .
  • Stability: Fluorine’s electron-withdrawing effect likely enhances resistance to oxidative and enzymatic degradation compared to non-fluorinated analogs .
Plant Growth Regulation

NAA is widely used to promote root formation in crops. The difluoromethyl analog may offer prolonged activity due to reduced metabolism, as seen in other fluorinated agrochemicals. For example, fluorinated pyrethroids exhibit enhanced insecticidal persistence .

Antioxidant Potential

NAA derivatives have shown antioxidant activity in DPPH and FRAP assays . The difluoromethyl group could modulate redox properties by stabilizing radical intermediates, though this requires experimental validation.

Toxicity and Environmental Behavior
  • Fluorinated Analogs: Fluorine can reduce toxicity by blocking metabolic activation pathways. For instance, fluorinated aromatic compounds often exhibit lower genotoxicity than chlorinated analogs .

Biological Activity

1-(Difluoromethyl)naphthalene-7-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances its reactivity and biological potency, making it a valuable subject for research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

1-(Difluoromethyl)naphthalene-7-acetic acid is characterized by a naphthalene ring substituted at the 7-position with an acetic acid moiety and a difluoromethyl group at the 1-position. This configuration not only influences its chemical reactivity but also its interaction with biological targets.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Naphthalen-1-acetic acidNaphthalene ring with acetic acid moietyLacks difluoromethyl group; simpler structure
Naphthalen-2-acetic acidNaphthalene ring substituted at 2-positionDifferent substitution pattern affecting activity
1-(Trifluoromethyl)naphthalene-3-acetic acidSimilar fluorinated structureTrifluoromethyl group may alter biological activity
2-(4-Nitrophenyl)acetic acidNaphthalene derivative with nitro groupContains a nitro group instead of difluoromethyl

The biological activity of 1-(difluoromethyl)naphthalene-7-acetic acid can be attributed to its ability to interact with various cellular pathways. Research indicates that compounds with similar naphthalene structures can act as inhibitors in critical signaling pathways, such as the Keap1-Nrf2 pathway, which is essential for cellular defense against oxidative stress.

Case Studies

  • Nrf2 Activation : A study demonstrated that naphthalene derivatives could stimulate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes. Compounds structurally related to 1-(difluoromethyl)naphthalene-7-acetic acid were shown to enhance the expression of cytoprotective proteins like HO-1 and NQO1, indicating their potential in combating oxidative stress-related diseases .
  • Antimicrobial Activity : Another investigation highlighted the enhanced antibacterial properties of difluoromethyl-substituted compounds against various pathogens, including Mycobacterium smegmatis. The presence of the difluoromethyl group significantly improved their selectivity and efficacy .

In Vitro Studies

In vitro studies on similar naphthalene derivatives have shown varying degrees of cytotoxicity and anti-inflammatory effects. For instance, certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis while maintaining enantiomeric purity?

  • Answer: Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time. Chiral HPLC with cellulose-based columns ensures enantiomeric excess (>98%). Batch-to-batch consistency is validated via Statistical Process Control (SPC) charts .

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